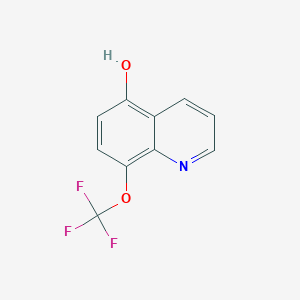

8-(Trifluoromethoxy)quinolin-5-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

8-(trifluoromethoxy)quinolin-5-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO2/c11-10(12,13)16-8-4-3-7(15)6-2-1-5-14-9(6)8/h1-5,15H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXGVGHVJQIXQID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)OC(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of 8 Trifluoromethoxy Quinolin 5 Ol and Its Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 8-(Trifluoromethoxy)quinolin-5-ol, a combination of ¹H, ¹³C, ¹⁹F, and two-dimensional NMR techniques is essential for unambiguous structural assignment. uncw.eduresearchgate.net

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound is expected to display distinct signals for each of the five protons on the quinoline (B57606) ring system. The chemical shifts and splitting patterns of these protons are influenced by the electron-donating hydroxyl (-OH) group at the C5 position and the electron-withdrawing trifluoromethoxy (-OCF₃) group at the C8 position.

The protons on the pyridine (B92270) ring (H2, H3, H4) typically show characteristic coupling patterns. H2 is often the most downfield due to the deshielding effect of the adjacent nitrogen atom. dergipark.org.trchemicalbook.com The protons on the carbocyclic ring (H6, H7) are influenced by the substituents at C5 and C8. The phenolic hydroxyl proton at C5 may appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound Note: This table is predictive, based on known substituent effects on the quinoline ring. Exact values may vary based on solvent and experimental conditions.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H-2 | 8.6 - 8.9 | dd | J(H2,H3) ≈ 4.5, J(H2,H4) ≈ 1.7 |

| H-3 | 7.4 - 7.6 | dd | J(H3,H2) ≈ 4.5, J(H3,H4) ≈ 8.5 |

| H-4 | 8.3 - 8.5 | dd | J(H4,H3) ≈ 8.5, J(H4,H2) ≈ 1.7 |

| H-6 | 7.1 - 7.3 | d | J(H6,H7) ≈ 8.0 |

| H-7 | 7.6 - 7.8 | d | J(H7,H6) ≈ 8.0 |

| 5-OH | 9.0 - 10.0 | br s | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, nine signals are expected for the quinoline core and one for the trifluoromethoxy carbon. The carbon attached to the hydroxyl group (C5) and the one attached to the trifluoromethoxy group (C8) will be significantly shifted downfield. The carbon of the -OCF₃ group will exhibit a characteristic quartet splitting pattern due to coupling with the three fluorine atoms (¹JCF). researchgate.netresearchgate.netoregonstate.edu

Table 2: Predicted ¹³C NMR Spectral Data for this compound Note: This table is predictive. Chemical shifts are referenced to TMS.

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (in ¹⁹F-coupled spectrum) |

|---|---|---|

| C-2 | ~150 | s |

| C-3 | ~122 | s |

| C-4 | ~136 | s |

| C-4a | ~128 | s |

| C-5 | ~155 | s |

| C-6 | ~115 | s |

| C-7 | ~120 | s |

| C-8 | ~145 | q, JCF ≈ 2-5 Hz |

| C-8a | ~140 | s |

| -OCF₃ | ~121 | q, ¹JCF ≈ 255-260 Hz |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

¹⁹F NMR is a highly sensitive technique for observing fluorine-containing functional groups. azom.com The trifluoromethoxy group (-OCF₃) on the quinoline ring will produce a single, sharp resonance in the ¹⁹F NMR spectrum, as all three fluorine atoms are chemically equivalent. nih.gov The chemical shift of this singlet is characteristic of an aromatic trifluoromethoxy group. dovepress.comspectrabase.com For trifluoromethoxy-benzene, the chemical shift is approximately -58 ppm relative to CFCl₃. spectrabase.com A similar value is expected for this compound, providing clear evidence for the presence of this substituent. wiley-vch.debeilstein-journals.org

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While 1D NMR provides foundational data, 2D NMR experiments are crucial for definitive assignment of complex structures.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks. sdsu.eduyoutube.com For this compound, it would clearly show the connectivity between H2, H3, and H4 in the pyridine ring, and the coupling between H6 and H7 in the carbocyclic ring. umn.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon-hydrogen pairs. This experiment would link each proton signal (H2, H3, H4, H6, H7) to its corresponding carbon signal (C2, C3, C4, C6, C7), simplifying the assignment of the ¹³C spectrum. sdsu.eduyoutube.com

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum provides a fingerprint of the functional groups present. ajchem-a.com For this compound, several characteristic absorption bands are expected. researchgate.netresearchgate.net

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Phenolic O-H | Stretching | 3200 - 3600 | Broad, Medium-Strong |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium-Weak |

| Quinoline C=C, C=N | Ring Stretching | 1500 - 1650 | Medium-Strong |

| C-F (of -OCF₃) | Stretching | 1100 - 1300 | Strong |

| C-O (Aryl Ether) | Stretching | 1200 - 1270 | Strong |

| C-O (Phenol) | Stretching | 1150 - 1250 | Medium |

The broad O-H stretch is indicative of the hydroxyl group. The strong, complex bands in the 1100-1300 cm⁻¹ region are characteristic of the C-F stretching vibrations of the trifluoromethoxy group, while the strong C-O stretching confirms the presence of the ether linkage. rsc.orgnist.gov The aromatic C=C and C=N stretching vibrations confirm the quinoline core. acgpubs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like quinoline exhibit characteristic absorption bands in the UV region, typically arising from π → π* transitions. acs.orggoogle.com The spectrum of 8-hydroxyquinoline (B1678124) itself shows distinct maxima. acs.org The introduction of the trifluoromethoxy group at C8 and the hydroxyl group at C5 will influence the position and intensity of these absorption bands.

Table 4: Expected UV-Vis Absorption Maxima for this compound Note: Values are approximate and highly dependent on the solvent.

| Transition | Expected λmax (nm) |

|---|---|

| π → π* | ~250 - 270 |

| π → π* | ~310 - 340 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a critical tool for the unambiguous confirmation of a synthesized compound's elemental composition. By providing a highly accurate mass measurement, HRMS can distinguish between molecules with the same nominal mass but different chemical formulas.

For this compound, an HRMS analysis would be expected to yield a precise mass-to-charge ratio (m/z) for the protonated molecule ([M+H]⁺) or the molecular ion (M⁺). This experimental value would then be compared to the calculated theoretical mass to confirm the elemental composition of C₁₀H₆F₃NO₂. The accuracy of this measurement, typically within a few parts per million (ppm), provides strong evidence for the successful synthesis of the target compound.

Table 1: Anticipated High-Resolution Mass Spectrometry Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₁₀H₆F₃NO₂ |

| Calculated m/z ([M+H]⁺) | 230.0423 |

| Observed m/z ([M+H]⁺) | To be determined experimentally |

| Mass Accuracy (ppm) | To be determined experimentally |

This table represents theoretical values and a template for experimental findings. Actual observed values would be populated upon experimental analysis.

X-ray Crystallography for Structural Elucidation of Related Compounds

X-ray crystallography provides definitive, three-dimensional structural information about a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a single-crystal X-ray structure for this compound is not currently available in open literature, analysis of related quinoline derivatives provides insight into the expected structural features.

For instance, studies on other substituted quinolinols reveal key structural motifs, such as intramolecular hydrogen bonding between the hydroxyl group at position 8 and the quinoline nitrogen, which influences the planarity and packing of the molecules in the crystal lattice. The trifluoromethoxy group at position 8 would introduce unique steric and electronic effects, influencing crystal packing and intermolecular interactions.

In the investigation of intermediates leading to this compound, X-ray crystallography would be invaluable for confirming their structures, thereby verifying the synthetic pathway.

Table 2: Illustrative Crystallographic Data for a Hypothetical Intermediate: 5-amino-8-(trifluoromethoxy)quinoline

| Parameter | Illustrative Value |

| Crystal System | To be determined |

| Space Group | To be determined |

| Unit Cell Dimensions | a = X Å, b = Y Å, c = Z Åα = 90°, β = X°, γ = 90° |

| Volume (ų) | To be determined |

| Z (Molecules per unit cell) | To be determined |

| Calculated Density (g/cm³) | To be determined |

| R-factor (%) | To be determined |

This table is a template illustrating the type of data obtained from an X-ray crystallographic analysis of a potential intermediate. The values are placeholders and would be determined experimentally.

The synthesis and characterization of novel quinoline derivatives are an active area of research. Future studies will hopefully provide detailed experimental data for this compound, allowing for a complete and thorough understanding of its chemical and physical properties.

Computational and Theoretical Investigations of 8 Trifluoromethoxy Quinolin 5 Ol

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been widely applied to study the geometrical optimization and electronic properties of quinoline (B57606) derivatives. nih.govbhu.ac.indntb.gov.ua

Frontier Molecular Orbital (FMO) Analysis (HOMO and LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO signifies its capacity to accept electrons, acting as an electrophile. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity. nih.gov

For quinoline derivatives, FMO analysis helps in predicting their reactivity and potential biological activity. researchgate.netekb.eg The distribution of HOMO and LUMO densities across the molecule reveals the most probable sites for electrophilic and nucleophilic attacks.

Global Reactivity Descriptors

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's stability and reactivity. researchgate.net These descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. Higher hardness values indicate greater stability. researchgate.netekb.eg

Chemical Softness (S): The reciprocal of hardness, indicating the molecule's polarizability. ekb.eg

Electronegativity (χ): The ability of a molecule to attract electrons. ekb.eg

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. ekb.eg

These descriptors are calculated using the energies of the HOMO and LUMO and are instrumental in comparing the reactivity of different molecules. ekb.egresearchgate.net

Table 1: Global Reactivity Descriptors

| Descriptor | Symbol | Formula | Description |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. |

| Chemical Softness | S | 1 / η | Reciprocal of hardness, indicates polarizability. |

| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | Ability to attract electrons. |

| Electrophilicity Index | ω | χ2 / (2η) | Ability to act as an electrophile. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule. bhu.ac.inresearchgate.net It helps in identifying the electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions. researchgate.netsci-hub.se The MEP map uses a color scale to represent different potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents areas of positive potential (electron-poor, susceptible to nucleophilic attack). bhu.ac.insci-hub.se Green and yellow colors denote intermediate or neutral potential regions. researchgate.netsci-hub.se For quinoline derivatives, MEP analysis can predict sites for hydrogen bonding and other non-covalent interactions. sci-hub.se

Analysis of Non-Covalent Interactions (NCI) and Electron Localization Function (ELF)

Non-covalent interactions (NCI) play a critical role in the structure, stability, and function of molecules. The Electron Localization Function (ELF) is a theoretical tool used to visualize and analyze the nature of chemical bonding and electron pairing in a molecule. jussieu.frjussieu.fr It provides a picture of electron localization in both bonding and non-bonding regions. jussieu.fr The analysis of NCI and ELF helps in understanding the intramolecular and intermolecular forces that govern the three-dimensional structure and packing of molecules in the solid state.

Molecular Docking Studies for Target Identification and Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netacs.org In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule (ligand) to the active site of a protein (receptor). nih.govphyschemres.org For quinoline derivatives, which are known for their diverse biological activities, molecular docking studies are essential for identifying potential protein targets and predicting their binding affinity. nih.govresearchgate.netacs.org These studies provide insights into the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. physchemres.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. dntb.gov.uaresearchgate.net By simulating the dynamic behavior of a system, MD can provide detailed information about the conformational changes of a molecule and the stability of ligand-target complexes. researchgate.net For 8-(trifluoromethoxy)quinolin-5-ol, MD simulations can be used to explore its conformational landscape and to study the dynamic nature of its interactions with a biological target, providing a more realistic picture of the binding process than static docking studies alone. dntb.gov.uaresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy in modern drug discovery and medicinal chemistry. It seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, a wealth of information on QSAR studies of the broader 8-hydroxyquinoline (B1678124) class provides a robust framework for predictive design and for understanding the potential biological activity of this specific derivative.

The fundamental principle of QSAR is that the biological effect of a compound is a function of its physicochemical properties. These properties are quantified by molecular descriptors, which can be categorized into several major types:

Electronic Descriptors: These pertain to the electron distribution in a molecule and include parameters such as Hammett constants (σ), ionization potential, and atomic charges. They are crucial for modeling interactions involving electrostatic forces, such as receptor binding.

Hydrophobic Descriptors: The most common descriptor is the logarithm of the partition coefficient (log P), which measures a compound's lipophilicity. This is vital for predicting how a compound will traverse biological membranes to reach its target.

Steric Descriptors: These describe the size and shape of a molecule. Parameters like molar refractivity (MR) and Taft steric parameters (Es) are used to model how a molecule fits into a receptor or active site.

Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices and shape indices, which describe the size, shape, and degree of branching in a molecule.

QSAR studies on 8-hydroxyquinoline derivatives have consistently demonstrated the importance of these descriptors in predicting a range of biological activities, including antimicrobial, antifungal, and anticancer effects.

A notable QSAR study on 5-substituted 8-hydroxyquinolines as inhibitors of dental plaque caused by Streptococcus mutans revealed a strong correlation between the minimum inhibitory concentration (MIC) and a combination of steric (molar refractivity), hydrophobic (log P), and electronic parameters. The study found that smaller substituents at the 5-position generally led to higher activity, indicating a significant steric influence. However, this steric hindrance could be counteracted by increased lipophilicity and electron-withdrawing properties.

For this compound, the trifluoromethoxy (-OCF3) group at the 8-position is a key determinant of its physicochemical profile. The -OCF3 group is known for its strong electron-withdrawing nature and high lipophilicity. nih.gov These characteristics are expected to significantly influence the compound's interactions with biological targets.

The predictive design of novel analogs of this compound can be guided by the principles derived from existing QSAR models of related compounds. For instance, modifications to the quinoline scaffold could be systematically evaluated based on their predicted impact on key molecular descriptors.

A hypothetical QSAR model for a series of this compound derivatives might take the following general form:

log(1/C) = k1(log P) + k2(σ) + k3(MR) + c

Where:

log(1/C) is the biological activity (e.g., the inverse of the concentration required for a specific effect).

log P is the hydrophobicity descriptor.

σ is the electronic descriptor (Hammett constant).

MR is the steric descriptor (molar refractivity).

k1, k2, and k3 are regression coefficients determined from the analysis of a training set of compounds.

c is a constant.

The development of a robust QSAR model for this class of compounds would involve the synthesis of a diverse set of derivatives with varying substituents, followed by the determination of their biological activities. The subsequent computational analysis would then aim to identify the optimal combination of descriptors that yields a statistically significant and predictive model. Such a model would be an invaluable tool for prioritizing the synthesis of new compounds with enhanced potency and for elucidating the molecular mechanisms underlying their activity.

Data Tables

Table 1: Key Molecular Descriptor Types in QSAR

| Descriptor Type | Description | Examples | Relevance in Drug Design |

| Electronic | Quantify the electronic aspects of a molecule. | Hammett constant (σ), Dipole moment, Ionization potential | Essential for modeling electrostatic interactions with biological targets. |

| Hydrophobic | Measure the lipophilicity of a compound. | Logarithm of the partition coefficient (log P), Hansch parameter (π) | Crucial for predicting absorption, distribution, metabolism, and excretion (ADME) properties. |

| Steric | Describe the size and shape of a molecule. | Molar refractivity (MR), Taft steric parameter (Es), van der Waals volume | Important for understanding how a molecule fits into a binding site. |

| Topological | Numerical descriptors of molecular topology. | Wiener index, Kier & Hall connectivity indices | Provide information about molecular size, shape, and branching. |

Table 2: Physicochemical Properties of the Trifluoromethoxy Group and Related Substituents

| Substituent | Hansch Hydrophobicity Parameter (π) | Hammett Meta Constant (σm) | Hammett Para Constant (σp) | Molar Refractivity (MR) |

| -H | 0.00 | 0.00 | 0.00 | 1.03 |

| -CH3 | 0.56 | -0.07 | -0.17 | 5.65 |

| -Cl | 0.71 | 0.37 | 0.23 | 6.03 |

| -CF3 | 0.88 | 0.43 | 0.54 | 5.02 |

| -OCH3 | -0.02 | 0.12 | -0.27 | 7.87 |

| -OCF3 | 1.04 | 0.38 | 0.35 | 7.90 |

Exploration of Biological Activity Profiles of 8 Trifluoromethoxy Quinolin 5 Ol and Its Derivatives Excluding Clinical Human Trials

Antimicrobial Activities

The 8-hydroxyquinoline (B1678124) (8-HQ) core is well-established for its broad-spectrum antimicrobial properties. The functional groups appended to this core are known to significantly modulate its activity.

Antibacterial Efficacy Against Various Strains

Derivatives of 8-HQ have demonstrated notable antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. For instance, cloxyquin (5-chloroquinolin-8-ol) has shown potent efficacy against Mycobacterium tuberculosis, including multidrug-resistant strains, with Minimum Inhibitory Concentrations (MICs) ranging from 0.062 to 0.25 μg/mL. nih.gov The parent compound, 8-hydroxyquinoline, also exhibits significant activity against M. tuberculosis H37Ra with a MIC of 0.125 μg/mL. nih.gov

The introduction of a trifluoromethyl group, as seen in 8-(trifluoromethyl)-substituted quinolones, has been shown to confer potent in vivo antibacterial activity, comparable to 6,8-difluoro analogs and demonstrating up to a 10-fold improvement in efficacy against Streptococcus pyogenes and Streptococcus pneumoniae when compared to their ciprofloxacin (B1669076) counterparts. While the in vitro activity of these trifluoromethyl derivatives is somewhat less than their difluoro-analogs, they are generally equivalent to their 8H-analogues. nih.gov

The nature of the substituent at the 5-position of the 8-hydroxyquinoline ring strongly influences the antibacterial spectrum and efficacy. The substitution pattern is a key determinant of the compound's interaction with bacterial targets.

Table 1: Antibacterial Activity of Selected 8-Hydroxyquinoline Derivatives

| Compound | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Cloxyquin (5-chloroquinolin-8-ol) | Mycobacterium tuberculosis (clinical isolates) | 0.062 - 0.25 | nih.gov |

| 8-Hydroxyquinoline | Mycobacterium tuberculosis H37Ra | 0.125 | nih.gov |

Antifungal Potential

The 8-hydroxyquinoline scaffold is also a recognized pharmacophore for antifungal activity. The antifungal efficacy of these derivatives is often linked to their ability to chelate metal ions essential for fungal growth and to disrupt cell wall integrity. nih.govmit.eduresearchgate.net

Studies on various substituted 8-quinolinol-5- and 7-sulfonic acids have demonstrated that halogen substitution can enhance antifungal activity. nih.gov For example, 7-chloro and 7-bromo-5-sulfonic acids, as well as 5-chloro and 5-bromo-7-sulfonic acids, exhibit fungal inhibition. nih.gov A novel 8-hydroxyquinoline derivative bearing a triazole core at the 5-position has shown significant antifungal activity against a range of pathogens, including Candida species, dermatophytes, and Fusarium solani, with MIC values ranging from 0.5 to 4 µg/mL. mit.edu This activity is suggested to be mediated through cell wall damage. mit.eduresearchgate.net

Furthermore, combinations of 8-hydroxyquinoline derivatives with existing antifungal drugs have shown synergistic effects. For instance, the combination of itraconazole (B105839) with clioquinol (B1669181) or another 8-hydroxyquinoline derivative, PH151, resulted in synergistic activity against Malassezia pachydermatis. nih.gov

Table 2: Antifungal Activity of Selected 8-Hydroxyquinoline Derivatives

| Compound/Derivative | Fungal Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 5-(4-(4-chlorophenyl)-1H-1,2,3-triazol-1-yl)quinoline-8-ol | Candida spp., dermatophytes, Fusarium solani | 0.5 - 4 µg/mL | mit.edu |

| Clioquinol (5-chloro-7-iodo-8-quinolinol) | Malassezia pachydermatis | Active (specific MIC not stated in abstract) | nih.gov |

Antiviral Activities

The antiviral potential of quinoline (B57606) derivatives has been explored against various viruses. While specific data on 8-(trifluoromethoxy)quinolin-5-ol is lacking, related compounds have shown promise. For instance, some phenolic compounds isolated from Mosla chinensis have demonstrated anti-influenza virus activity. nih.gov The mechanism of action for some antiviral quinolines is thought to involve the inhibition of viral enzymes or interference with the viral life cycle.

Anticancer Potential in In Vitro Cellular Models and In Vivo Animal Models

The anticancer properties of quinoline derivatives are a significant area of research. The presence of a trifluoromethyl group in a molecule can enhance its lipophilicity and metabolic stability, often leading to improved pharmacological properties, including anticancer activity. nih.gov

Derivatives of 8-hydroxyquinoline have demonstrated cytotoxicity against various cancer cell lines. For example, nitroxoline (B368727) (5-nitro-8-hydroxyquinoline) was found to be a more potent anti-cancer agent than clioquinol, with an IC50 that was 5-10 fold lower in human cancer cell lines. nih.gov Nitroxoline has been shown to inhibit cell survival and proliferation in cholangiocarcinoma cells. dovepress.com Another derivative, AS47 (5-((4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)-methyl)quinolin-8-ol), has shown promise as an anticancer agent for both 5-fluorouracil-sensitive and resistant colorectal cancer. uaeu.ac.ae

Furthermore, new 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives have been synthesized and evaluated for their anticancer activity, with some compounds showing significant cytotoxic effects against various human cancer cell lines. nih.gov Metal complexes of 8-hydroxyquinoline derivatives have also been investigated, with some showing potent antiproliferative properties against melanoma and colon cancer cells. mdpi.com

Table 3: Anticancer Activity of Selected Quinoline Derivatives

| Compound | Cancer Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Nitroxoline (5-nitro-8-hydroxyquinoline) | Human cancer cell lines | IC50 5-10 fold lower than clioquinol | nih.gov |

| Nitroxoline (5-nitro-8-hydroxyquinoline) | Cholangiocarcinoma cells (HuCCT1 and Huh28) | Inhibited cell survival and proliferation | dovepress.com |

| AS47 (5-((4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)-methyl)quinolin-8-ol) | 5-Fluorouracil sensitive and resistant colorectal cancer cells | Promising anticancer agent | uaeu.ac.ae |

| 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione | Various human cancer cell lines | Significant cytotoxic effect | nih.gov |

Enzyme Inhibition Studies

Catechol O-Methyltransferase (COMT) Inhibition

Catechol-O-methyltransferase (COMT) is a therapeutic target for conditions such as Parkinson's disease. A series of 8-hydroxyquinolines have been identified as potent inhibitors of COMT, with a preference for the membrane-bound form of the enzyme. nih.gov Structure-activity relationship studies have shown that small substituents at the 7-position of the quinoline ring can enhance metabolic stability without compromising potency. nih.gov

Kinase Inhibition (e.g., HER2/EGFR)

Quinoline derivatives are recognized as a significant class of protein kinase inhibitors. nih.gov Specifically, certain quinoline-based compounds have been investigated for their ability to inhibit key kinases involved in cancer progression, such as the human epidermal growth factor receptor 2 (HER2) and the epidermal growth factor receptor (EGFR). Somatic mutations in the genes encoding these receptors, ERBB2 and ERBB3 respectively, can lead to their constitutive activation and are found in various cancers. nih.gov

The inhibition of these kinases is a critical strategy in cancer therapy. For instance, the pan-HER kinase inhibitor neratinib, a quinoline derivative, has been studied in multi-histology basket trials for its efficacy against HER2-mutant cancers. nih.gov The effectiveness of such inhibitors can vary depending on the specific mutation and the type of cancer. nih.gov Research into novel quinoxalinone-containing compounds has also identified promising inhibitors of the advanced EGFR (L858R/T790M/C797S) triple mutant, with some compounds showing inhibitory activity at the nanomolar level, comparable to existing drugs like osimertinib. nih.gov This highlights the potential of the broader quinoline and quinoxalinone scaffolds in overcoming drug resistance in cancer. nih.gov

| Compound Class | Target Kinase(s) | Significance |

| Quinoline derivatives | HER2, EGFR | Inhibition of these kinases is crucial for treating various cancers. nih.gov |

| Quinoxalinone derivatives | EGFR (L858R/T790M/C797S) | Overcoming acquired drug resistance in non-small cell lung cancer. nih.gov |

Inhibition of DNA Repair and Synthesis

The integrity of DNA is paramount for cell survival, and its synthesis and repair are tightly regulated processes. Some 8-hydroxyquinoline derivatives have been shown to interfere with these fundamental cellular mechanisms. For example, 8-hydroxyquinoline can inhibit premeiotic DNA replication in yeast. nih.gov This inhibition of DNA synthesis is a key aspect of its biological activity.

Furthermore, the inhibition of DNA repair pathways is a promising strategy in cancer therapy. Poly(ADP-ribose) polymerase (PARP) inhibitors disrupt base excision repair (BER), a critical DNA repair pathway. nih.gov This disruption can sensitize cancer cells to DNA-damaging agents. Studies have shown that disabling homologous recombination (HR), another major DNA repair pathway, at the level of proteins like ATR, BRCA1, BRCA2, or RAD51, can increase the sensitivity of ovarian cancer cells to PARP inhibitors. nih.gov The ability of certain quinoline derivatives to bind to DNA further underscores their potential to interfere with DNA-related processes. acs.org

| Compound/Class | Mechanism of Action | Biological Consequence |

| 8-hydroxyquinoline | Inhibition of premeiotic DNA replication. nih.gov | Arrest of cell division. |

| PARP Inhibitors (in HR-deficient cells) | Disruption of base excision repair. nih.gov | Increased sensitivity of cancer cells to DNA damaging agents. |

| Quinoline-linked 1,2,3-triazoles | DNA binding. acs.org | Potential interference with DNA replication and transcription. |

Modulation of Tubulin Polymerization

Tubulin, a globular protein, polymerizes to form microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. The modulation of tubulin polymerization is a validated anticancer strategy. Certain 1H-benzimidazol-2-yl hydrazones have been shown to modulate tubulin polymerization by elongating the nucleation phase and slowing down the polymerization process, with an effect comparable to nocodazole, a known tubulin polymerization inhibitor. nih.govsemanticscholar.org

Molecular docking studies have suggested that these compounds may bind to the colchicine (B1669291) binding site on tubulin. nih.gov The ability of microtubule-associated proteins to modulate the interaction of tubulin with nucleotides like guanosine (B1672433) 5'-triphosphate (GTP) further highlights the complexity of tubulin polymerization and the various points at which it can be targeted. nih.gov

| Compound Class | Effect on Tubulin Polymerization | Proposed Mechanism |

| 1H-benzimidazol-2-yl hydrazones | Elongates nucleation phase and slows polymerization. nih.govsemanticscholar.org | Binding to the colchicine binding site on tubulin. nih.gov |

Antioxidant Properties and Radical Scavenging Assays

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in numerous diseases. scienceopen.com 8-Hydroxyquinoline and its derivatives have been investigated for their antioxidant properties. researchgate.netnih.gov These compounds can scavenge free radicals, thereby mitigating oxidative damage.

The antioxidant activity of these derivatives is often assessed using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govresearchgate.net The introduction of different substituents on the 8-hydroxyquinoline core can significantly influence its antioxidant capacity. For instance, some studies have shown that the introduction of electron-donating groups at the 2nd position can decrease the antioxidant activities of 8-hydroxyquinoline derivatives. nih.gov Conversely, other derivatives, such as 5-amino-8-hydroxyquinoline, have demonstrated potent antioxidant activity, even surpassing that of the well-known antioxidant α-tocopherol in some studies. researchgate.net The ability of these compounds to protect cells against oxidative stress-induced cell death further highlights their therapeutic potential. nih.gov

| Compound | Antioxidant Activity (IC50) | Assay |

| 5-amino-8-hydroxyquinoline | 8.70 μM researchgate.net | DPPH researchgate.net |

| α-tocopherol (positive control) | 13.47 μM researchgate.net | DPPH researchgate.net |

Neuroprotective Investigations

Metal ion imbalance is a key factor in the pathogenesis of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease. researchgate.netnih.gov 8-Hydroxyquinoline and its derivatives, due to their metal chelating and antioxidant properties, have been explored for their neuroprotective potential. researchgate.netnih.gov By chelating excess metal ions, these compounds can reduce the production of ROS and prevent metal-induced protein aggregation, thereby protecting neurons from damage. researchgate.netnih.gov

Derivatives of 8-hydroxyquinoline, such as clioquinol, have been investigated for their ability to mitigate the neurotoxicity associated with metal dyshomeostasis. nih.gov The neuroprotective effects of these compounds are often linked to their ability to cross the blood-brain barrier and modulate the levels of metal ions in the brain. nih.gov

Antimalarial and Antitubercular Activities

Infectious diseases like malaria and tuberculosis remain significant global health challenges. Quinoline derivatives have a long history as antimalarial agents. nih.gov Mefloquine, a well-known antimalarial drug, features a quinoline core. nih.gov Research continues to explore new quinoline derivatives with improved efficacy against drug-resistant strains of Plasmodium falciparum, the parasite that causes malaria. nih.govnih.gov Some novel 8-quinolinamine derivatives have shown biological efficacy superior to the standard drug chloroquine (B1663885) against both drug-sensitive and drug-resistant malaria strains. nih.gov

Similarly, derivatives of 8-hydroxyquinoline have demonstrated promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govnih.gov Cloxyquin (5-chloroquinolin-8-ol), for example, has shown good antituberculosis activity, including against multidrug-resistant isolates, with Minimum Inhibitory Concentrations (MICs) ranging from 0.062 to 0.25 µg/ml. nih.govnih.gov The antitubercular activity of the 8-hydroxyquinoline series is believed to be potentiated by copper ions, acting as copper ionophores and causing copper-dependent toxicity in the bacteria. nih.gov

| Compound/Class | Disease | Activity |

| 8-quinolinamines | Malaria | Superior in vitro and in vivo efficacy compared to chloroquine against drug-sensitive and -resistant strains. nih.gov |

| Cloxyquin (5-chloroquinolin-8-ol) | Tuberculosis | MIC range of 0.062 to 0.25 µg/ml against M. tuberculosis. nih.govnih.gov |

Metal Chelation Properties and their Biological Consequences

The ability of 8-hydroxyquinoline and its derivatives to chelate metal ions is a central aspect of their biological activity. researchgate.netnih.govnih.gov This property is due to the presence of electron donor sites on the quinoline ring nitrogen and the phenolate (B1203915) oxygen. nih.gov Metal chelation can have several biological consequences. In the context of neurodegenerative diseases, it can help restore metal homeostasis and reduce oxidative stress. researchgate.netnih.gov

In cancer therapy, the chelation of copper and zinc ions by derivatives like clioquinol has been linked to anti-angiogenic and proteasome-inhibitory effects. nih.gov Furthermore, the antimicrobial activity of these compounds is also often attributed to their metal-chelating properties, which can deprive microbes of essential metal ions or, as seen in the case of their antitubercular activity, lead to toxic accumulation of certain metals. nih.govnih.gov

| Biological Context | Consequence of Metal Chelation |

| Neurodegenerative Diseases | Restoration of metal homeostasis, reduction of oxidative stress. researchgate.netnih.gov |

| Cancer | Anti-angiogenesis, proteasome inhibition. nih.gov |

| Infectious Diseases | Deprivation of essential microbial nutrients, induction of metal-dependent toxicity. nih.govnih.gov |

Structure Activity Relationship Sar Analysis of 8 Trifluoromethoxy Quinolin 5 Ol and Its Analogs

Influence of the Trifluoromethoxy Group at C-8 on Biological Activities and Selectivity

The trifluoromethoxy group (-OCF₃) at the C-8 position is a critical substituent that significantly modulates the physicochemical properties of the quinoline (B57606) core. The incorporation of fluorine-containing groups like -OCF₃ is a well-established strategy in drug design to enhance pharmacological characteristics. researchgate.netmdpi.com

The -OCF₃ group exerts a powerful influence on the molecule's electronic and metabolic profile:

Lipophilicity: The trifluoromethoxy group is highly lipophilic. This increased lipophilicity can enhance the molecule's ability to cross biological membranes, such as the cell walls of bacteria or the membrane of cancer cells, potentially leading to improved bioavailability and cellular uptake. nih.gov

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. The presence of the CF₃ moiety within the methoxy (B1213986) group makes it highly resistant to metabolic degradation by oxidative enzymes in the liver (e.g., cytochrome P450 enzymes). This increased metabolic stability can prolong the half-life of the compound in the body, allowing for a more sustained therapeutic effect.

Electron-Withdrawing Effects: The -OCF₃ group is a potent electron-withdrawing group. This property significantly alters the electron distribution across the quinoline ring system, which can influence how the molecule interacts with biological targets like enzymes or receptors. nih.gov For instance, in some quinoline series, increasing the electron-withdrawing nature of substituents has been shown to positively influence antiviral activity. nih.gov

The strategic placement of a trifluoromethyl group, a close relative of the trifluoromethoxy group, has been correlated with enhanced potency and improved pharmacokinetic properties in various antimicrobial agents. researchgate.net The introduction of two trifluoromethyl groups into a 2,8-disubstituted quinoline scaffold, for example, has yielded derivatives with significant antiviral activity against the Zika virus (ZIKV). nih.gov This underscores the potential of fluorine-containing substituents at the C-8 position to confer potent biological activity.

Significance of the Hydroxyl Group at C-5 for Activity and Interactions

While many well-studied bioactive quinolines feature a hydroxyl group at the C-8 position, the C-5 hydroxyl group in 8-(Trifluoromethoxy)quinolin-5-ol plays an analogous and vital role in mediating its biological effects. The hydroxyl (-OH) group is a key pharmacophore, primarily due to its ability to chelate metal ions and participate in hydrogen bonding.

Metal Chelation: Hydroxyquinolines are renowned for their capacity to act as bidentate chelating agents, binding to essential divalent metal ions such as iron (Fe²⁺), copper (Cu²⁺), and zinc (Zn²⁺). researchgate.net The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group form a stable complex with these metal ions. This action is a primary mechanism for the antimicrobial and anticancer effects of many hydroxyquinoline derivatives. researchgate.net By sequestering these metal ions, the compound can inhibit the function of metalloenzymes that are crucial for pathogen survival or tumor cell proliferation. researchgate.net The acidity of the hydroxyl group, which can be enhanced by electron-withdrawing substituents elsewhere on the ring, strengthens this chelating ability. researchgate.net

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor. This allows it to form strong hydrogen bonds with amino acid residues (such as aspartate and lysine) in the active sites of target proteins and enzymes. nih.gov These interactions are pivotal for the stable binding of the molecule to its biological target, which is a prerequisite for exerting its inhibitory or modulatory effects. nih.gov

The parent 8-hydroxyquinoline (B1678124) scaffold owes its broad spectrum of biological activities—including antimicrobial, antifungal, and anticancer effects—to these fundamental properties. nih.gov Therefore, the C-5 hydroxyl group in this compound is expected to be indispensable for its activity.

Effects of Additional Substituents on the Quinoline Ring System

The biological activity of the this compound scaffold can be further fine-tuned by introducing additional substituents onto the quinoline ring. SAR studies on related hydroxyquinoline series have provided a clear understanding of how different functional groups at various positions modulate efficacy and selectivity.

Substituents at C-5 and C-7: In studies on 8-hydroxyquinoline derivatives, substitution at the C-5 and C-7 positions has been shown to be particularly impactful.

Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as chloro (-Cl) or nitro (-NO₂), at the C-5 position of an 8-hydroxyquinoline often improves anticancer activity. nih.gov For example, 5-nitro-8-hydroxyquinoline (Nitroxoline) is a known antibacterial and anticancer agent whose activity is partly attributed to the strong electron-withdrawing nature of the nitro group. researchgate.net

Steric Hindrance: While substitution can be beneficial, the size of the substituent matters. In one study on 8-hydroxyquinolines as dental plaque inhibitors, it was found that smaller substituents at the C-5 position led to higher activity, with the parent compound being the most active. nih.gov This suggests that bulky groups at this position can introduce steric hindrance, preventing optimal binding to the target. nih.gov

Positional Differences: The position of the substituent is crucial. Mannich bases derived from 5-chloro-8-hydroxyquinoline (B194070) showed higher activity against matrix metalloproteinases when the aminomethyl side chain was at C-7 compared to derivatives where it was at C-5. nih.govnih.gov

Substituents at C-2 and C-4:

Aromatic amide substitutions at the C-2 position have been shown to increase lipophilicity and antiviral activity, an effect enhanced by the electron-withdrawing properties of the substituents on the anilide ring. nih.gov

The introduction of substituents at the C-4 position can also significantly enhance the potency of quinoline-based anticancer agents. orientjchem.org

The table below summarizes the observed effects of various substituents on the biological activity of the quinoline ring, based on data from related quinoline derivatives.

| Position | Substituent Type | Example | Observed Effect on Biological Activity | Reference(s) |

| C-5 | Electron-Withdrawing | -Cl, -NO₂ | Improved anticancer and antibacterial activity. | researchgate.netnih.gov |

| C-5 | Bulky/Steric | Alkyl groups | Decreased activity against S. mutans due to steric hindrance. | nih.gov |

| C-7 | Aminomethyl Side Chain | Mannich Bases | Higher activity against MMP-2/9 compared to C-5 substitution. | nih.govnih.gov |

| C-2 | Aromatic Amide | -CONH-Ar | Increased lipophilicity and antiviral activity. | nih.gov |

| C-4 | General Substituent | Varies | Can enhance anticancer potency. | orientjchem.org |

| C-6, C-8 | Phenyl | -C₆H₅ | 6,8-diphenylquinoline showed high antiproliferative activity. | nih.gov |

Positional Isomerism and its Impact on Biological Profiles

Positional isomerism, which involves changing the location of substituents on the quinoline ring, has a profound impact on the biological and pharmacological profiles of the resulting compounds. The specific arrangement of the trifluoromethoxy and hydroxyl groups in this compound is critical to its function.

Altering the positions of these key functional groups would lead to distinct molecules with different properties:

Chelation Geometry: If the hydroxyl group were moved from C-5 to another position like C-6 or C-7, its ability to form a stable bidentate chelate with the ring nitrogen at position 1 would be lost. This would likely eliminate or drastically reduce any metal-dependent mechanism of action. The geometry of 8-hydroxyquinolines is ideal for this chelation, which is why this scaffold is so prevalent in bioactive compounds. rsc.org

Electronic and Steric Profile: Moving the potent electron-withdrawing -OCF₃ group from C-8 to another position, such as C-6 or C-7, would redistribute the electron density of the aromatic system differently. This would alter the pKa of the hydroxyl group and the molecule's dipole moment, thereby changing its binding interactions with biological targets.

Reactivity and Metabolism: The position of substituents dictates which sites on the ring are most susceptible to metabolic modification. Changing the substitution pattern could expose different positions to enzymatic attack, altering the compound's metabolic fate.

Studies on positional isomers of other substituted quinolines confirm these principles. For instance, a comparative study of a set of positional isomers of hydroxyquinoline-mannose conjugates revealed that different regioisomers exhibited significantly different antioxidant and antibacterial activities. rsc.org Similarly, quinoline and its structural isomer isoquinoline (B145761) (where the nitrogen atom is at position 2 instead of 1) serve as backbones for drugs with vastly different therapeutic applications, highlighting the fundamental importance of heteroatom placement. nih.gov Therefore, an isomer like 5-(Trifluoromethoxy)quinolin-8-ol, while chemically similar, would be expected to have a distinct biological profile from this compound due to the altered spatial relationship between the crucial nitrogen, hydroxyl, and trifluoromethoxy groups.

Comparative Analysis of Different Linkers and Side Chains in Derivatives

To expand the therapeutic potential and explore new biological targets, the core this compound scaffold can be functionalized by attaching various linkers and side chains. The nature of these appended moieties dramatically influences the resulting derivative's biological activity, target selectivity, and pharmacokinetic properties.

Mannich Bases: The introduction of aminomethyl side chains via the Mannich reaction is a common strategy to create derivatives of hydroxyquinolines. Studies on 8-hydroxyquinoline have shown that attaching different tertiary amines (e.g., pyrrolidine, 4-methylpiperazine) at the C-7 position results in Mannich bases with potent anticancer activity, particularly against multidrug-resistant cells. nih.gov The specific amine used in the side chain influences the compound's basicity, lipophilicity, and steric shape, all of which can affect target binding and cellular accumulation.

Schiff Base Linkers: The condensation of an amino-quinoline with an aldehyde creates a Schiff base, which contains an imine (-C=N-) linker. A series of Schiff bases were synthesized from 6-amino-4-(trifluoromethyl)quinolines and various substituted salicylaldehydes. beilstein-archives.org The resulting (E)-2-(((2-alkyl(aryl/heteroaryl)-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenols are complex derivatives where the linker connects the quinoline to another functional phenolic ring. The electronic properties of the substituents on both the quinoline and the phenol (B47542) ring were found to modulate the final compounds' photophysical properties, which is often related to their potential in photodynamic therapy or as fluorescent probes. beilstein-archives.org

Alcohol-Containing Side Chains: In a different approach, side chains containing a trifluoromethyl alcohol motif were attached to a quinoline core. nih.gov For example, compounds like 2-benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-ol were synthesized and evaluated for anticancer activity. The study found that the nature of the groups attached to the alcohol-bearing carbon was critical for both toxicity and efficacy, with one derivative showing more potent anticancer activity than the conventional drug cisplatin. nih.gov

The table below provides a comparative overview of different derivative classes based on the type of linker or side chain attached to a quinoline core.

| Derivative Class | Linker/Side Chain Type | Example Structure/Moiety | Key Findings | Reference(s) |

| Mannich Bases | Aminomethyl | -CH₂-N(R)₂ (e.g., pyrrolidin-1-ylmethyl) | Possess unique anticancer activity against multidrug-resistant cells; activity depends on the amine. | nih.gov |

| Schiff Bases | Imine | -N=CH- | Links the quinoline to another functional ring system; properties are tunable by substituents on both ends. | beilstein-archives.org |

| Trifluoromethyl Alcohols | Hydroxyalkyl | -CH(OH)-CF₃ | Side chain structure is critical for anticancer potency and toxicity profile. | nih.gov |

| Aromatic Amides | Carboxamide | -CONH-Ar | Increases lipophilicity and antiviral activity. | nih.gov |

Future Research Directions and Potential Applications of 8 Trifluoromethoxy Quinolin 5 Ol

Rational Design and Synthesis of Optimized Analogs

The rational design and synthesis of optimized analogs of 8-(Trifluoromethoxy)quinolin-5-ol is a primary avenue for future research. The core structure allows for systematic modifications to explore structure-activity relationships (SAR) and to enhance desired therapeutic properties. Key areas for modification include the hydroxyl and trifluoromethoxy groups, as well as the quinoline (B57606) ring itself.

One approach involves the derivatization of the 5-hydroxyl group. Esterification or etherification of this group can modulate the compound's lipophilicity, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) properties. For instance, creating a series of ester analogs with varying chain lengths could optimize bioavailability. researchgate.net Another strategy is the bioisosteric replacement of the trifluoromethoxy group. This group is known for its high metabolic stability and ability to modulate pKa. Replacing it with other electron-withdrawing groups, such as a trifluoromethyl or cyano group, could fine-tune the electronic properties of the molecule and its interactions with biological targets. nih.gov

Furthermore, substitutions on the quinoline ring at positions 2, 4, and 7 could be explored to enhance target-specific interactions. The synthesis of such analogs can be achieved through established synthetic methodologies for quinolines, such as the Skraup or Doebner-von Miller reactions, followed by functional group manipulations. rsc.org The Pfitzinger reaction, which utilizes isatin (B1672199) and a carbonyl compound, provides another versatile route to quinoline-4-carboxylic acids that can be further elaborated. acs.org

Table 1: Potential Analogs of this compound and Rationale for Synthesis

| Analog Structure | Modification | Rationale for Synthesis |

| 5-Acetoxy-8-(trifluoromethoxy)quinoline | Esterification of the 5-hydroxyl group | To improve membrane permeability and create a prodrug that releases the active phenol (B47542) in vivo. |

| 8-(Trifluoromethyl)quinolin-5-ol | Replacement of trifluoromethoxy with trifluoromethyl | To alter electronic properties and potentially enhance binding affinity to target proteins. |

| 2-Aryl-8-(trifluoromethoxy)quinolin-5-ol | Addition of an aryl group at the 2-position | To explore additional binding pockets in target enzymes and enhance potency. |

| 7-Chloro-8-(trifluoromethoxy)quinolin-5-ol | Introduction of a chlorine atom at the 7-position | To modulate the electronic landscape and potentially improve antibacterial or antifungal activity. mdpi.com |

Elucidation of Novel Biological Activities and Therapeutic Potential

While the full biological profile of this compound is yet to be extensively characterized, the broader class of quinoline derivatives is known for a vast range of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory activities. nih.govnih.gov This suggests that this compound and its analogs are promising candidates for screening against a variety of therapeutic targets.

Future research should focus on a systematic evaluation of this compound in diverse biological assays. Given that 8-hydroxyquinoline (B1678124) derivatives have shown potent activity against various pathogens, investigating the antibacterial and antifungal properties of this compound is a logical step. mdpi.comresearchgate.net Its potential as an anticancer agent also warrants investigation, as many quinoline-based compounds have demonstrated cytotoxicity against various cancer cell lines. nih.govmdpi.com The mechanism of action could involve the inhibition of key signaling pathways, such as the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer. mdpi.com

Moreover, the structural similarity to 8-hydroxyquinoline, a known metal chelator, suggests that this compound could have applications in neurodegenerative diseases like Alzheimer's, where metal dyshomeostasis is a contributing factor. nih.govebi.ac.uk Screening for activity against enzymes implicated in neurodegeneration, such as cholinesterases and monoamine oxidases, could reveal new therapeutic avenues. nih.gov

Application as Chemical Probes for Biological Systems

The unique structural features of this compound make it a suitable scaffold for the development of chemical probes. These tools are invaluable for studying complex biological systems by allowing for the visualization and perturbation of specific molecular processes.

By incorporating a fluorescent tag or a photoreactive group, analogs of this compound could be transformed into probes for fluorescence microscopy or photo-affinity labeling. For example, a fluorescently labeled version could be used to track the compound's subcellular localization and identify its molecular targets within a cell. The inherent fluorescence of some quinoline derivatives can also be exploited, as their emission properties can change upon binding to a target, providing a direct readout of molecular interactions. scispace.com

Furthermore, biotinylated or clickable alkyne- or azide-containing analogs could be synthesized for use in chemical proteomics to pull down and identify binding partners. This approach would be instrumental in elucidating the mechanism of action of this class of compounds and uncovering novel biological pathways they may modulate.

Development of Multi-Target Directed Ligands

The complexity of many diseases, such as cancer and neurodegenerative disorders, has spurred the development of multi-target directed ligands (MTDLs). nih.gov These are single molecules designed to interact with multiple biological targets simultaneously, potentially offering improved efficacy and a lower propensity for drug resistance. The quinoline scaffold is well-suited for the design of MTDLs due to its ability to be extensively functionalized. researchgate.netresearchgate.net

Starting from the this compound core, pharmacophores from other known active compounds can be integrated to create hybrid molecules with a dual mode of action. For instance, by linking a fragment known to inhibit a specific kinase with the quinoline core, a dual-action compound targeting both the kinase and another pathway modulated by the quinoline could be developed. This strategy has been successfully applied to create quinoline-based MTDLs for Alzheimer's disease that target both cholinesterases and beta-amyloid aggregation. nih.gov

Integration of Advanced Computational Methods for Predictive Modeling and Lead Optimization

Advanced computational methods are indispensable tools in modern drug discovery for accelerating the identification and optimization of lead compounds. tandfonline.com In the context of this compound, these methods can guide future research in several ways.

Molecular docking studies can be employed to predict the binding modes of this compound and its analogs to the active sites of various target proteins. nih.govnih.gov This can help in prioritizing the synthesis of compounds with the highest predicted binding affinities. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of analogs with their biological activities. tandfonline.comnih.gov These models can then be used to predict the activity of yet-unsynthesized compounds, thereby streamlining the drug discovery process.

Molecular dynamics simulations can provide insights into the dynamic behavior of the ligand-protein complex, helping to understand the stability of the interaction and the role of specific residues in binding. These computational approaches, when used in concert with experimental studies, will undoubtedly accelerate the development of optimized analogs of this compound for various therapeutic applications.

Q & A

Q. Table 1. Solubility Profile of this compound

| Solvent | Solubility (mg/mL) | Stability (24h, 25°C) |

|---|---|---|

| DMSO | 45.2 | >95% |

| Ethanol | 28.7 | 90% |

| Water (pH 7.4) | 0.5 | 75% |

| Data from analogous quinolin-5-ol derivatives . |

Q. Table 2. Key Crystallographic Parameters for a Representative Derivative

| Parameter | Value (Å/°) |

|---|---|

| C5–C10–S1 torsion | 99.16(10) |

| O1–H···N1 H-bond | 2.85 Å, 167° |

| R-factor (final) | 0.032 |

| Refined using SHELXL-2018 . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.